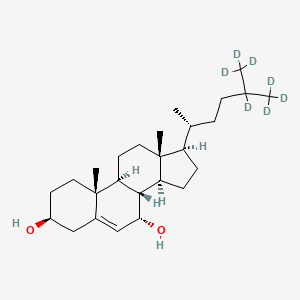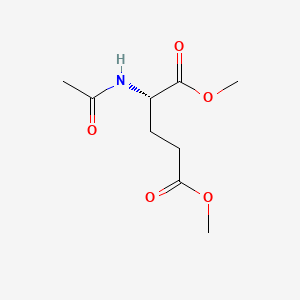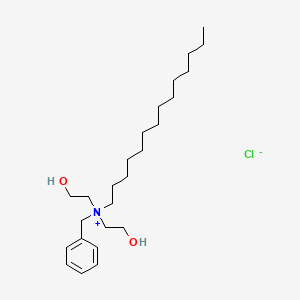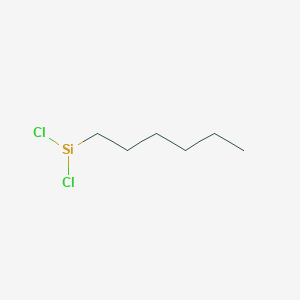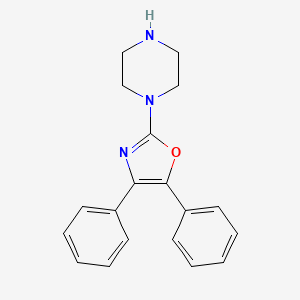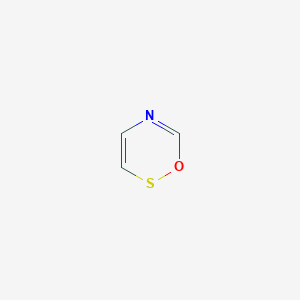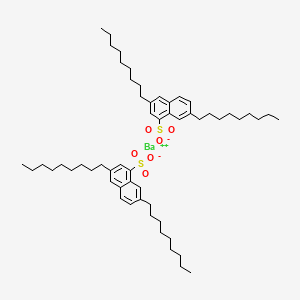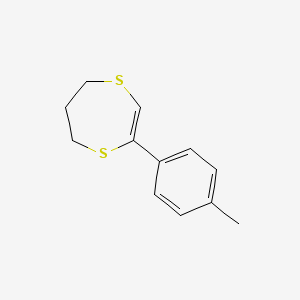
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is an organic compound characterized by its unique structure, which includes a dithiepine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-tolyl-substituted precursors with sulfur sources under controlled temperatures and pressures to form the dithiepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepine ring to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dithiepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dithiepines.
Applications De Recherche Scientifique
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-dihydro-2-phenyl-5H-1,4-dithiepine
- 6,7-dihydro-2-methyl-5H-1,4-dithiepine
Uniqueness
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other dithiepines. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H14S2 |
|---|---|
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C12H14S2/c1-10-3-5-11(6-4-10)12-9-13-7-2-8-14-12/h3-6,9H,2,7-8H2,1H3 |
Clé InChI |
SEMCGZCSBXPFFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


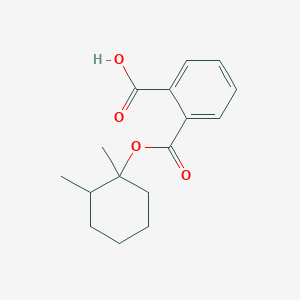
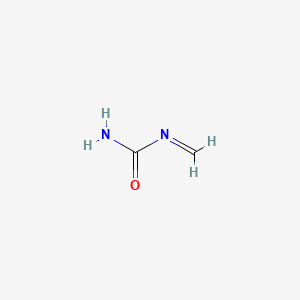
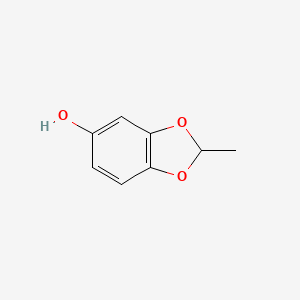
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

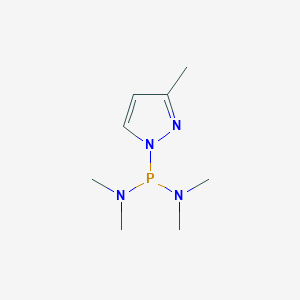
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
